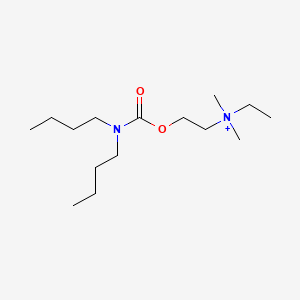
(1R,2S)-Naphthalene 1,2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-naphthalene 1,2-oxide is a naphthalene 1,2-oxide. It has a role as a mouse metabolite.
科学的研究の応用
Cytochrome P-450c Stereoselectivity : A study by Van Bladeren et al. (1984) found that the absolute configurations of the arene 1,2-oxides formed from naphthalene by cytochrome P-450c predominantly consist of the (+)-(1R,2S)-enantiomer. This research provides insights into the stereoselective metabolic formation of naphthalene oxides in biological systems (Van Bladeren et al., 1984).
Stereoselectivity in Different Species : Buckpitt et al. (1992) examined the stereochemistry of naphthalene epoxidation in various species. They observed different ratios of 1R,2S- to 1S,2R-naphthalene oxide in lung microsomal preparations of mouse, rat, hamster, and monkey, highlighting the species-specific differences in naphthalene metabolism (Buckpitt et al., 1992).
Ruthenium-catalyzed Isomerization : Villeneuve and Tam (2006) reported a method for the synthesis of 1,2-naphthalene oxides using ruthenium-catalyzed isomerization of oxa/azabicyclic alkenes. This represents a chemical approach to generate naphthalene oxides, useful in synthetic chemistry (Villeneuve & Tam, 2006).
Oxidation by Pseudomonas sp. : Ensley et al. (1982) studied the oxidation of naphthalene by Pseudomonas sp., which involves the enzymatic incorporation of oxygen into naphthalene to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This finding is significant in understanding microbial pathways for naphthalene oxidation (Ensley et al., 1982).
Cytochromes P-450b and P-450c : Another study by Van Bladeren et al. (1985) compared the stereoselectivity of cytochromes P-450b and P-450c in the formation of naphthalene and anthracene 1,2-oxides. This research adds to the understanding of how different cytochrome P450 enzymes process naphthalene (Van Bladeren et al., 1985).
特性
CAS番号 |
73136-20-6 |
|---|---|
製品名 |
(1R,2S)-Naphthalene 1,2-oxide |
分子式 |
C10H8O |
分子量 |
144.17 g/mol |
IUPAC名 |
(1aS,7bR)-1a,7b-dihydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m0/s1 |
InChIキー |
XQIJIALOJPIKGX-VHSXEESVSA-N |
異性体SMILES |
C1=CC=C2[C@@H]3[C@@H](O3)C=CC2=C1 |
SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 |
正規SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






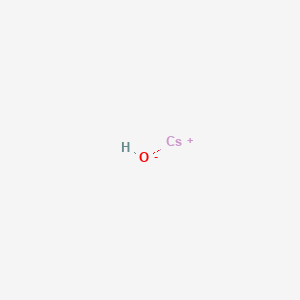
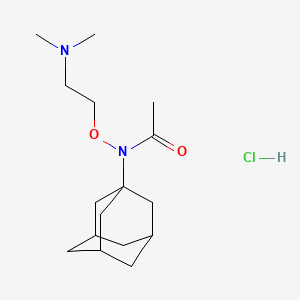
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
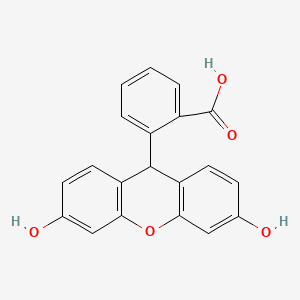
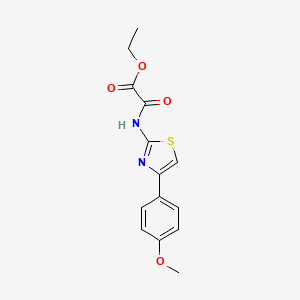

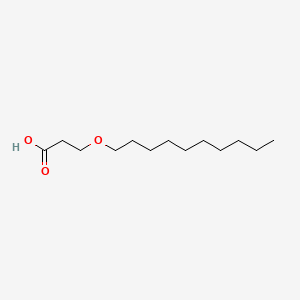


![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
